BENZO(ghi)PERYLENE, METHYL-
Description
Contextualizing Methylated Polycyclic Aromatic Hydrocarbons in Environmental Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a large group of chemical compounds containing two or more fused aromatic rings. oceanbestpractices.org They are ubiquitous environmental pollutants, with sources ranging from natural processes like forest fires and volcanic eruptions to anthropogenic activities such as the burning of fossil fuels in vehicles and industrial processes. oceanbestpractices.org In the environment, PAHs can be found in the air, water, and soil, often adhering to particulate matter. researchgate.net
Methylated PAHs (Me-PAHs) are derivatives of PAHs that have one or more hydrogen atoms replaced by a methyl group. These compounds are also formed during incomplete combustion and are frequently detected in environmental samples alongside their parent PAAs. nih.gov The addition of a methyl group can alter the physical and chemical properties of the parent PAH, potentially affecting its environmental fate, transport, and toxicity. Research has indicated that methylated PAHs can sometimes exhibit greater biological activity than their non-methylated counterparts. nih.govresearchgate.net For instance, some studies have shown that methylated derivatives can be more potent in activating the aryl hydrocarbon receptor (AhR), a key step in the mechanism of toxicity for many PAHs. nih.govresearchgate.net
Research Significance and Gaps in Understanding for Benzo(ghi)perylene, Methyl-
Benzo(ghi)perylene is a six-ring PAH that is a common component of environmental PAH mixtures and is often included in lists of priority pollutants for monitoring. nih.gov It is formed during the incomplete combustion of organic materials and is found in sources such as vehicle exhaust and coal tar. frontiersin.orgnih.gov While its parent compound has been the subject of numerous studies, the methylated form, Benzo(ghi)perylene, methyl-, remains significantly less explored.
The primary research significance of studying Benzo(ghi)perylene, methyl- lies in the potential for its properties and biological effects to differ from the parent compound. The addition of a methyl group can influence its persistence in the environment, its potential to bioaccumulate, and its toxicological profile. Given that methylated PAHs can be more potent than their parent compounds, understanding the specific risks associated with Benzo(ghi)perylene, methyl- is crucial for a comprehensive assessment of environmental contamination. nih.govresearchgate.net
However, a significant gap in the scientific literature exists regarding this specific compound. While analytical methods like gas chromatography-mass spectrometry (GC-MS) can be used for its detection, there is a notable lack of in-depth toxicological studies. nih.gov Much of the current understanding is based on extrapolations from data on other methylated PAHs or the parent Benzo(ghi)perylene. This lack of specific data hinders a precise evaluation of its environmental risk. Further research is needed to determine its atmospheric concentrations, fate and transport in various environmental compartments, and its specific toxicological endpoints.
Detailed Research Findings
While specific research on Benzo(ghi)perylene, methyl- is limited, findings on its parent compound and the general characteristics of methylated PAHs provide a basis for understanding its potential environmental role.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83321-73-7 |
|---|---|
Molecular Formula |
C23H14 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-methylhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3 |
InChI Key |
CLZWQLDLCHVAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC6=C5C3=C1C=C6)C=C2 |
Origin of Product |
United States |
Sources and Formation Pathways of Benzo Ghi Perylene, Methyl
Anthropogenic Generation Mechanisms
The primary pathways for the formation of methyl-benzo(ghi)perylene are anthropogenic, stemming from a variety of combustion and industrial processes. These mechanisms involve the thermal decomposition and subsequent recombination of organic molecules, leading to the formation of larger, more complex aromatic systems.
Incomplete Combustion Processes
Incomplete combustion is a key source of a wide array of PAHs, including methyl-benzo(ghi)perylene. When organic materials are burned without a sufficient supply of oxygen, the combustion process is inefficient, resulting in the emission of a complex mixture of unburned and partially burned products.
The combustion of fossil fuels is a major contributor to environmental PAH levels. epa.govtpsgc-pwgsc.gc.ca Methyl-benzo(ghi)perylene is released from the exhaust of motor vehicles, with both gasoline and diesel engines being significant sources. acs.orgpjoes.comwikipedia.org Light-duty vehicles are notable emitters of heavier PAHs, including benzo(ghi)perylene. acs.org The concentration of PAHs in fuel can influence the emission levels, suggesting that fuel composition plays a role in the formation of these compounds. acs.org Industrial operations that rely on the combustion of fossil fuels, such as power generation and metal processing, also contribute to the atmospheric burden of these compounds. naturvardsverket.se
| Source | Description | Key Findings |
|---|---|---|
| Light-Duty Vehicles | Gasoline-powered cars and small trucks. | Significant source of heavier (four- and five-ring) PAHs. Emission factors for benzo[ghi]perylene (B138134) can be up to 21 μg kg-1 of fuel burned. acs.org |
| Heavy-Duty Diesel Trucks | Diesel-powered large trucks and buses. | Benzo(ghi)perylene has been proposed as a marker for diesel emissions. pjoes.com |
| Industrial Operations | Power plants, metal production, and processing facilities. | Important sources of PAHs to the environment. naturvardsverket.se |
The burning of biomass, such as wood for residential heating and in forest fires, is another significant source of methyl-benzo(ghi)perylene. epa.govnaturvardsverket.se Indoor levels of benzo(ghi)perylene have been found to be significantly higher in homes with wood-burning appliances. researchgate.netepa.gov Studies have shown that the concentration of benzo(ghi)perylene and other PAHs can be three to five times higher in such homes compared to those without wood-burning stoves or fireplaces. researchgate.netepa.gov The combustion of terrestrial material, like wood, leads to a specific profile of PAH emissions, including benzo(ghi)perylene. columbia.edu
| Compound | Increase in Homes with Wood Burning |
|---|---|
| Benzo(ghi)perylene | Approximately 3- to 5-fold higher researchgate.netepa.gov |
| Anthracene | Approximately 3- to 5-fold higher researchgate.netepa.gov |
| Benz(a)anthracene | Approximately 3- to 5-fold higher researchgate.netepa.gov |
| Benzo(a)pyrene | Approximately 3- to 5-fold higher researchgate.netepa.gov |
| Coronene | Approximately 3- to 5-fold higher researchgate.netepa.gov |
Industrial pyrolysis, the thermal decomposition of organic materials in the absence of oxygen, is a known source of PAHs. nih.gov Processes such as the production of coke from coal in coke ovens are significant emitters of benzo(ghi)perylene. naturvardsverket.se The pyrolysis of fuels at high temperatures and pressures, such as in supercritical toluene pyrolysis, has been shown to produce a variety of complex PAHs. nih.gov
The incineration of municipal and industrial waste can lead to the formation and release of PAHs, including benzo(ghi)perylene. columbia.edunih.gov While modern, well-controlled incineration processes aim to minimize these emissions, they remain a potential source. service.gov.uk The composition of the waste material and the combustion conditions play a crucial role in the types and quantities of PAHs formed. researchgate.net
Pyrosynthesis and Molecular Growth Pathways
The formation of methyl-benzo(ghi)perylene during combustion occurs through a process called pyrosynthesis. This involves the breakdown of larger organic molecules into smaller, reactive fragments, which then recombine to form stable aromatic structures. The growth of PAHs is a step-wise process, with smaller aromatic rings serving as building blocks for larger, more complex molecules.
One of the key mechanisms for the addition of methyl groups to PAH structures is the Methyl Addition/Cyclization (MAC) pathway. nih.govacs.org This process involves the addition of a methyl radical (CH3•) to a PAH molecule, followed by a series of reactions including hydrogen abstraction and ring closure, leading to the formation of a new aromatic ring. nih.govacs.org While the direct methylation of benzo(ghi)perylene is not explicitly detailed in the provided search results, the general principles of PAH formation and growth strongly suggest that this mechanism is a plausible pathway for the formation of methyl-benzo(ghi)perylene.
The growth of PAHs is often a synergistic collaboration of different mechanisms. acs.org The Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism is a well-studied pathway for the growth of PAHs, but it is not sufficient to explain the rapid formation of all observed PAHs. acs.orgencyclopedia.pub The MAC mechanism provides an alternative and complementary route for PAH growth, particularly for the formation of methylated derivatives. acs.org The presence of methyl radicals in combustion environments, for example from the pyrolysis of toluene, enhances the formation of methyl-substituted PAHs. acs.org
High-Temperature Pyrolysis of Organic Precursors
The formation of methylbenzo(ghi)perylene, like its parent compound benzo(ghi)perylene, is a result of high-temperature pyrolysis of organic matter. mdpi.com This process, occurring at temperatures between 350°C and 1200°C, involves the thermal decomposition of complex organic materials (such as coal, wood, petroleum, and biomass) in an oxygen-limited environment. mdpi.com The initial breakdown creates smaller, unstable hydrocarbon fragments and radicals. mdpi.com These reactive species then repolymerize into larger, more stable polycyclic aromatic hydrocarbons (PAHs).
| Feedstock | Pyrolysis Temperature (°C) | Key Finding |
| Various Biomass | 300 - 700 | Concentrations of high-molecular-weight PAHs, such as benzo(a)pyrene, increase significantly in biochar when the pyrolysis temperature is above 500°C. mdpi.com |
| Corn Stover Pellets | 380 - 700 | The release of 2- to 4-ring PAHs increased with temperature, peaking at 560°C before decreasing. ncsu.edu |
| Toluene/Acetone (B3395972) Mixtures | 1140 - 1320 K (867 - 1047 °C) | The presence of acetone enhanced the formation of methyl-substituted PAH products, indicating the role of methyl radicals from precursors in their formation. nih.govacs.org |
Radical-Mediated Formation Mechanisms (e.g., methyl addition, cyclization, vinyl addition)
The growth of PAHs and the formation of their methylated derivatives are governed by complex radical-mediated reaction mechanisms. The presence of methyl radicals (•CH₃) is crucial for the formation of methyl-PAHs.
Methyl Addition: A primary pathway involves the addition of a methyl radical to an existing PAH structure like benzo(ghi)perylene. This process typically begins with a hydrogen abstraction from the aromatic ring by another radical, creating a reactive aryl radical site. A methyl radical then adds to this site. nih.govbohrium.com This mechanism, known as Methyl Addition/Cyclization (MAC), is recognized for its capacity to promote the sequential growth of PAH networks. nih.govacs.org
Cyclization and Dehydrogenation: Following methyl addition, subsequent reactions such as dehydrogenation (-H₂) and cyclization can occur, leading to the formation of larger and more complex aromatic systems. nih.govbohrium.com Mass spectrometry analysis of pyrolysis products often reveals mass peaks corresponding to methyl-substituted products, which are frequently accompanied by peaks two mass units lower, indicating a subsequent dehydrogenation or dehydrocyclization step. nih.govacs.org
Research has shown that arylmethyl radicals, such as those formed from existing methyl-PAHs, are resonance-stabilized and can attack other parts of the molecule to form new rings. researchgate.net This intramolecular rearrangement can lead to the formation of structures with internal five-membered rings, which are key intermediates in the growth of larger PAHs like indeno[1,2,3-cd]pyrene and its derivatives. researchgate.net
Isomeric Differentiation in Formation Products
The specific isomer of methylbenzo(ghi)perylene formed during pyrolysis is not random and is dictated by the stability of the intermediate radicals and the reaction kinetics. The position of methyl addition onto the benzo(ghi)perylene ring depends on the electron density and steric accessibility of the carbon atoms.
While specific studies on the isomeric distribution of methylbenzo(ghi)perylene are limited, research on other PAHs provides insight into the principles of isomeric differentiation. For example, studies have used the ratio of specific dimethylphenanthrene (DMP) isomers, such as 1,7-DMP and 2,6-DMP, to distinguish between different pyrogenic sources like softwood combustion and fossil fuel emissions. nih.gov This indicates that formation pathways under different conditions preferentially produce certain isomers.
The formation of a specific isomer is often the result of a series of competing reaction pathways. researchgate.net The most preferred pathway is the one with the lowest energy barrier. For instance, in the growth of pyrene from phenanthrene (B1679779), kinetic simulations are used to determine the most favorable reaction channel among several possibilities. researchgate.net Similarly, the formation of different methylbenzo(ghi)perylene isomers would depend on the relative stability of the precursor radicals and the transition states leading to each specific product.
Natural Occurrence and Contribution
Geogenic Sources (e.g., crude oil, coal tar)
Benzo(ghi)perylene and its methylated derivatives are naturally occurring constituents of geogenic materials formed over geological timescales. naturvardsverket.sewikipedia.org They are found ubiquitously in fossil fuels such as crude oil and coal. tpsgc-pwgsc.gc.cawikipedia.orgepa.gov
These compounds are components of the complex mixture of hydrocarbons that make up crude oil and are retained during the refining process in heavier fractions. epa.gov Consequently, they are present in petroleum-derived products like fuel oil and bitumen (asphalt). naturvardsverket.setpsgc-pwgsc.gc.ca
Coal tar, a byproduct of the high-temperature coking of coal, is particularly rich in PAHs, including benzo(ghi)perylene. tpsgc-pwgsc.gc.cawikipedia.orgepa.gov As a result, commercial products derived from coal tar, such as coal tar pitch and creosote, are significant sources of these compounds in industrial applications and the environment. tpsgc-pwgsc.gc.ca Spillage and use of these fossil fuels and their byproducts contribute to the presence of methylbenzo(ghi)perylene in soil and water. naturvardsverket.se
Potential Biogenic Pathways
While the primary sources of high-molecular-weight PAHs like benzo(ghi)perylene are pyrogenic and geogenic, some PAHs can be synthesized by biological entities. nih.gov Biogenic pathways involve synthesis by microorganisms, algae, and plants, or formation during the slow biological conversion of organic materials. nih.gov
However, biogenic formation typically favors lower-molecular-weight PAHs. There is currently limited direct evidence for the complete biogenic synthesis of complex, high-molecular-weight PAHs like benzo(ghi)perylene or its methylated derivatives. More commonly, microorganisms play a role in the degradation and transformation of existing PAHs. researchgate.net For example, fungi like Neosartorya fischeri have been shown to be capable of transforming high-molecular-weight PAHs, including benzo(ghi)perylene, by introducing hydroxyl and ketone substituents through metabolic processes. researchgate.net This demonstrates a biological pathway for the alteration of the molecule, rather than its de novo synthesis. Therefore, while biogenic transformation is documented, significant biogenic production of methylbenzo(ghi)perylene is considered a minor or potential pathway compared to pyrogenic and geogenic sources.
Environmental Distribution and Transport Dynamics of Benzo Ghi Perylene, Methyl
Occurrence in Environmental Matrices
Benzo(ghi)perylene and its methylated forms are ubiquitously found in the environment due to their formation during the burning of fossil fuels, wood, and other organic matter. naturvardsverket.sewikipedia.org Their low water solubility and high affinity for organic carbon mean they are often associated with particulate matter. naturvardsverket.setpsgc-pwgsc.gc.ca
Atmospheric Particulate Matter and Aerosols
Methyl-benzo(ghi)perylene, as part of the broader family of PAHs, is frequently detected in the atmosphere, bound to particulate matter (PM) and aerosols. naturvardsverket.sewikipedia.org These particles are emitted from sources such as vehicle exhaust, industrial processes, and residential heating. naturvardsverket.seherts.ac.uk
Research in urban areas has consistently identified benzo(ghi)perylene and its derivatives in atmospheric aerosols. For example, a study in Barcelona identified benzo[ghi]perylene (B138134) in both urban background and road-site submicron aerosols, with concentrations influenced by traffic emissions. copernicus.orgmdpi.com Similarly, research on diesel engine emissions found benzo(ghi)perylene among the PAHs identified in fine and ultrafine particles. pjoes.com In these studies, higher molecular weight PAHs, including benzo(ghi)perylene, were found to be associated with smaller, inhalable particles (PM2.5 and PM1), posing potential health risks. pjoes.comnih.gov
Concentrations can vary significantly depending on the location and proximity to emission sources. For instance, outdoor concentrations of benzo[ghi]perylene in schools in high-traffic areas of Barcelona were significantly higher than in the periphery. mdpi.com One study noted that benzo[ghi]perylene is one of the most abundant PAHs found in gasoline engine exhaust emissions. core.ac.uk
Table 1: Reported Concentrations of Benzo(ghi)perylene in Atmospheric Particulate Matter An interactive data table will be available in a future update.
| Location/Source | Particle Size | Concentration Range | Reference |
|---|---|---|---|
| Barcelona, Spain (Schools) | PM2.5 (Outdoor) | ~520 - 1300 pg/m³ | mdpi.com |
| Northern Algeria (Urban) | PM10, PM2.5, PM1 | Not specified for methyl derivative | nih.gov |
| Diesel Engine Exhaust | < 0.25 µm | Not specified for methyl derivative | pjoes.com |
| Boston, MA (Urban Aerosol) | Ultrafine & Accumulation | Not specified for methyl derivative | dss.go.th |
Soil and Sediment Environments
Due to atmospheric deposition and runoff, soils and sediments act as significant sinks for methyl-benzo(ghi)perylene. naturvardsverket.sewikipedia.orgtpsgc-pwgsc.gc.ca Its strong tendency to adsorb to organic matter and low water solubility contribute to its persistence in these environments. tpsgc-pwgsc.gc.ca
Numerous studies have documented the presence of benzo(ghi)perylene in soil and sediment. In a study of the Little Scioto River in Ohio, benzo(ghi)perylene was detected in bottom sediments at concentrations ranging from 1.01 to 144.1 ppm. ohio.gov Sediments from the Al-Kahlaa River in Iraq also showed the presence of benzo(ghi)perylene, with concentrations varying seasonally and peaking in winter. walshmedicalmedia.com Research in high-altitude lakes in Europe also identified benzo[ghi]perylene in both soil and sediment samples. csic.es
Contamination levels can be particularly high in areas affected by industrial activities. For instance, soil from an abandoned manufactured gas plant in Beijing was found to be heavily contaminated with various PAHs, including benzo[ghi]perylene. cas.cn
Table 2: Reported Concentrations of Benzo(ghi)perylene in Soil and Sediment An interactive data table will be available in a future update.
| Location | Matrix | Concentration Range | Reference |
|---|---|---|---|
| Little Scioto River, OH | Sediment | 1.01 - 144.1 ppm | ohio.gov |
| Al-Kahlaa River, Iraq | Sediment | 4.934 ng/g (at one station) | walshmedicalmedia.com |
| Warri, Nigeria | Soil (Dry Season) | Mean: 0.660 mg/kg | core.ac.uk |
| Susquehanna River Area | Sediment | 38.72 - 416.15 ng/g | nih.gov |
| Duwamish River Delta, WA | Sediment | Average: 620 ng/g | nih.gov |
Aquatic Systems (e.g., surface water, wastewater)
While having very low solubility in water, methyl-benzo(ghi)perylene can be found in aquatic systems, often bound to suspended particles or in the sediment phase. naturvardsverket.setpsgc-pwgsc.gc.ca Its entry into waterways occurs through atmospheric deposition, wastewater treatment plant effluents, and surface runoff from contaminated land. naturvardsverket.se
Studies have detected benzo(ghi)perylene in various water bodies. An investigation of the Euphrates River system found that benzo[ghi]perylene exceeded the allowable values set by the Water Framework Directive in all sampled sites. ljmu.ac.uk In the Büyük Menderes Basin, benzo[ghi]perylene concentrations were highest in September, ranging from 0.0015 to 0.035 ppb. journalagent.com Research on the Songhua River in China also detected methylated PAHs in both water and sediment. mdpi.com
Wastewater can be a direct source of these compounds into the aquatic environment. naturvardsverket.se EPA Method 610, designed for analyzing PAHs in municipal and industrial wastewater, includes benzo(ghi)perylene, acknowledging its potential presence. epa.gov
Inter-Compartmental Transport and Deposition
The movement of methyl-benzo(ghi)perylene between air, water, and soil is a key aspect of its environmental fate.
Atmospheric Transport and Dry/Wet Deposition
Once released into the atmosphere, methyl-benzo(ghi)perylene, being associated with particulate matter, can be transported over long distances. naturvardsverket.seacs.org The extent of transport depends on particle size, wind patterns, and atmospheric conditions. acs.orgtandfonline.com
Deposition from the atmosphere occurs through two main processes:
Dry Deposition: The settling of aerosol and particulate matter onto surfaces.
Wet Deposition: The removal of these particles from the atmosphere by precipitation (rain or snow). tandfonline.com
These deposition processes are the primary mechanisms by which PAHs are transferred from the atmosphere to soil and aquatic systems. wikipedia.orgtandfonline.com Studies have confirmed that long-range atmospheric transport is a dominant source of PAHs to regions far from direct emission sources, such as remote areas in Norway. miljodirektoratet.no The compound's persistence allows it to be part of the trans-Pacific atmospheric transport of pollutants to the western U.S. acs.org
Adsorption and Desorption in Soil-Water Systems
The behavior of methyl-benzo(ghi)perylene in soil and aquatic environments is largely controlled by adsorption and desorption processes. Due to its hydrophobic nature and high organic carbon-water (B12546825) partition coefficient (log Koc between 6.5 and 7.5), it adsorbs very strongly to the organic fraction of soil and sediment. tpsgc-pwgsc.gc.ca
This strong binding limits its mobility and bioavailability in the environment. tpsgc-pwgsc.gc.ca It will only volatilize and solubilize very slowly from soil. tpsgc-pwgsc.gc.ca Once dissolved, it may migrate into groundwater or waterways. tpsgc-pwgsc.gc.ca Desorption, the release of the compound from soil or sediment particles back into the water, is generally a slow process. tpsgc-pwgsc.gc.cascispace.com This slow release means that once an area is contaminated, benzo(ghi)perylene can persist for a very long time, acting as a long-term source of pollution. tpsgc-pwgsc.gc.ca Studies have shown that desorption can be enhanced by the presence of surfactants, which are sometimes used in the remediation of contaminated soils. cas.cn Research on cork waste as a biosorbent showed a high degree of irreversible desorption for high molecular weight PAHs like benzo(ghi)perylene. researchgate.net
Sedimentation and Resuspension in Aquatic Environments
Due to their hydrophobic nature, methyl-benzo(ghi)perylene and other high molecular weight PAHs have a strong tendency to adsorb to organic matter and particulate matter in the water column. researchtrends.netifremer.fr This characteristic leads to their accumulation in sediments, which are often considered a primary sink for these contaminants in aquatic ecosystems. ifremer.fr The process of sedimentation effectively removes these compounds from the water column, depositing them onto the bottom of lakes, rivers, and oceans. ifremer.fr
Fine-grained sediments, in particular, are known to accumulate contaminants like PAHs. researchgate.net The partitioning of these compounds to organic carbon-coated particles is a key factor in their accumulation in sediments. researchgate.net Once in the sediment, PAHs like benzo(ghi)perylene are relatively stable, especially under conditions with low oxygen levels. aucklandcity.govt.nz
However, sediments are not a permanent sink. Physical disturbances such as storms, currents, dredging, or bioturbation (the mixing of sediments by organisms) can lead to the resuspension of contaminated sediments. ifremer.fr This process can re-introduce methyl-benzo(ghi)perylene and other PAHs back into the water column, making them available again to aquatic organisms and potentially transporting them to other locations. ifremer.fr
Studies have shown that degradation in sediment is a major loss pathway for benzo(ghi)perylene. sfei.org For higher molecular weight PAHs like benzo(ghi)perylene, outflow from the system is the second most significant loss process. sfei.org
Bioaccumulation Potential in Environmental Organisms
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for a compound to bioaccumulate is a critical factor in assessing its environmental risk. api.org For PAHs, bioaccumulation is influenced by the compound's physical-chemical properties, environmental conditions, and the biological characteristics of the organism. api.org
Methyl-benzo(ghi)perylene, like its parent compound, is a lipophilic (fat-loving) molecule. api.org This property means it has a tendency to accumulate in the fatty tissues of organisms. rivm.nl The bioaccumulation of PAHs is often quantified using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. rivm.nl In European regulations, compounds are categorized based on their BCF values: not bioaccumulative (BCF < 2000), bioaccumulative (BCF 2000–5000), and very bioaccumulative (BCF > 5000). rivm.nlresearchgate.net
Research indicates that larger PAHs, those with four or more rings, are generally considered very bioaccumulative in organisms lower on the food chain, such as invertebrates. researchgate.net For instance, reliable data for Daphnia magna (a small crustacean) show very high BCF values for benzo(ghi)perylene. rivm.nl However, the bioaccumulation potential in fish is often lower. rivm.nlresearchgate.net This is because fish can metabolize PAHs into more water-soluble forms, which are more easily excreted. rivm.nl
The Biota-Sediment Accumulation Factor (BSAF) is another metric used to evaluate the transfer of contaminants from sediment to organisms. researchtrends.net Studies have noted low BSAF values for PAHs in some instances, suggesting a low bioavailability from sediments to certain organisms. aucklandcity.govt.nz
The table below summarizes the bioaccumulation potential of Benzo(ghi)perylene in different organisms.
| Organism Type | Bioaccumulation Finding | Influencing Factors | Citation |
| Invertebrates (e.g., Daphnia magna) | Considered very bioaccumulative with high BCF values. | Lower metabolic capability for PAHs. | rivm.nlresearchgate.net |
| Fish | Generally lower bioaccumulation potential compared to invertebrates. | Capable of metabolizing PAHs, leading to faster elimination. | rivm.nlresearchgate.net |
| Bivalves (e.g., mussels, oysters) | Can accumulate PAHs; often used as sentinel species to monitor environmental contamination. | Rate of uptake versus depuration (elimination). | researchgate.netaucklandcity.govt.nz |
It is important to note that while some organisms can metabolize PAHs, a persistent fraction may remain in their tissues after long-term exposure. researchgate.net The transfer of these compounds through the food web can lead to biomagnification, where concentrations increase at higher trophic levels, posing a risk to the entire ecosystem and potentially to human health. researchtrends.net
Environmental Fate and Transformation Mechanisms of Benzo Ghi Perylene, Methyl
Abiotic Degradation Pathways
The primary abiotic degradation pathways for methyl-benzo(ghi)perylene involve reactions initiated by light (photolysis) and chemical oxidants. Due to its chemical structure, hydrolysis is not a significant degradation route.
Photolytic Transformation
Photolysis, or degradation by light, is a critical process in the environmental breakdown of PAHs. Benzo(ghi)perylene, the parent compound of methyl-benzo(ghi)perylene, strongly absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The addition of a methyl group can influence the rate and products of these photoreactions.
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For PAHs like methyl-benzo(ghi)perylene, this can involve isomerization, dimerization, or photooxidation. The specific mechanisms for methyl-benzo(ghi)perylene are not extensively detailed in the available literature, but by analogy to its parent compound, it is expected to undergo photooxidation. chemicalbook.com The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, making it more reactive towards oxygen and other environmental species. researchgate.net
Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by the absorption of light by other substances in the environment. In aquatic systems, dissolved organic matter (DOM) can absorb sunlight and produce reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. These ROS can then react with and degrade methyl-benzo(ghi)perylene. researchgate.net The interaction with these reactive species can lead to the formation of various oxidation products. For instance, studies on the parent compound, benzo[ghi]perylene (B138134), have shown that its major metabolism involves oxidations at the 3,4 and 11,12 positions, leading to the formation of oxides. nih.gov
Several environmental factors can significantly influence the rate of photodegradation of methyl-benzo(ghi)perylene.
Matrix and Adsorption: The medium in which the compound is present plays a crucial role. The photolytic half-life of benzo(ghi)perylene has been shown to vary depending on the substrate it is adsorbed to, with different half-lives observed on silica (B1680970) gel, alumina (B75360), and fly ash. nih.govchemicalbook.com Adsorption to soil and sediment can either enhance or inhibit photodegradation depending on the soil type and its organic matter content. ub.edutpsgc-pwgsc.gc.ca For example, the photodegradation of benzo(ghi)perylene was found to be less than 5% after 28 days in one soil type, but up to 25% in another with lower adsorption. ub.edu
Temperature and Light Intensity: Increased temperature and light intensity have been shown to enhance the photodegradation rates of high molecular weight PAHs. infona.pl In one study, the photodegradation of benzo(ghi)perylene increased from 3.6% to 27.1% with an increase in temperature and light intensity. infona.pl
Presence of Other Substances: The presence of other chemicals can also affect photodegradation. For instance, in aqueous environments, constituents like chloride and bromide in seawater can scavenge reactive oxygen species, potentially slowing down indirect photolysis. researchgate.net Conversely, the presence of photosensitizers can accelerate the process. researchgate.net
| Factor | Influence on Photodegradation | Research Finding | Citation |
| Substrate | Half-life varies significantly with the adsorbent material. | Photolytic half-lives for benzo(ghi)perylene were 7.0 hours on silica gel, 22 hours on alumina, and 29 hours on fly ash. | nih.govchemicalbook.com |
| Soil Type | Adsorption to soil can alter degradation rates. | In one soil, photodegradation was <5% after 28 days, while in another, it reached 25%. | ub.edu |
| Temperature & Light | Higher temperature and light intensity increase degradation. | Photodegradation of benzo(ghi)perylene increased from 3.6% to 27.1% with increased temperature and light. | infona.pl |
| Water Matrix | Seawater constituents can inhibit indirect photolysis. | Chloride and bromide can scavenge reactive oxygen species. | researchgate.net |
Chemical Oxidation Processes
Beyond photochemically induced oxidation, methyl-benzo(ghi)perylene can be degraded by other chemical oxidants present in the environment. These processes are typical for PAHs and can lead to the formation of dicarboxylic acids or other functionalized derivatives. smolecule.com In atmospheric conditions, PAHs can react with photochemically-produced hydroxyl radicals. nih.gov The major metabolic pathway for benzo[ghi]perylene involves oxidation, leading to the formation of oxides at different positions on the aromatic rings. nih.gov While specific data for methyl-benzo(ghi)perylene is limited, it is expected to follow similar oxidative transformation pathways.
Hydrolysis Stability in Aqueous Environments
Hydrolysis is a chemical reaction with water that breaks down a compound. PAHs like methyl-benzo(ghi)perylene lack functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous environments.
Based on a comprehensive review of available scientific literature, there is insufficient specific data on the biotic degradation pathways of Benzo(ghi)perylene, Methyl- to generate a detailed article following the requested outline. Research on the environmental fate and microbial transformation of high molecular weight polycyclic aromatic hydrocarbons (PAHs) predominantly focuses on the parent compound, Benzo(ghi)perylene.
While studies on the degradation of other methylated PAHs, such as methyl-phenanthrene and methyl-naphthalene, exist and suggest that similar degradation pathways to the parent compounds may occur, direct experimental evidence and detailed analysis for Methyl-benzo(ghi)perylene are not available in the retrieved sources. ub.edu The presence of a methyl group can influence the rate and pathway of degradation, making direct extrapolation from Benzo(ghi)perylene scientifically tenuous.
Therefore, to adhere to the strict requirement of focusing solely on Benzo(ghi)perylene, Methyl- , it is not possible to provide a scientifically accurate and detailed article covering the specific microbial biotransformation, metabolites, and enzymatic mechanisms as requested. The available body of research centers on the non-methylated form of the compound.
Advanced Analytical Methodologies for Benzo Ghi Perylene, Methyl Research
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of methyl-benzo(ghi)perylene, providing the necessary separation from a multitude of other organic compounds present in environmental and industrial samples. Both gas and liquid chromatography are extensively employed, each offering distinct advantages for the analysis of these high-molecular-weight compounds.
Gas Chromatography (GC) with Capillary Columns
Gas chromatography, particularly when utilizing capillary columns, is a powerful tool for the determination of PAHs, including their methyl derivatives. canterbury.ac.nz The high resolving power of capillary columns is essential for separating the complex mixtures of PAHs found in samples such as airborne particulate matter, sediment, and domestic soot. canterbury.ac.nznih.gov
GC coupled with mass spectrometry (GC/MS) is a well-established, cost-effective, and time-efficient technique that provides good sensitivity, selectivity, and resolution for PAH analysis. diva-portal.org The primary challenge in GC/MS analysis of PAHs lies in the fact that many isomers have the same mass, making chromatographic separation critical. diva-portal.org For instance, a study on airborne dust demonstrated the efficient resolution of isomers like benzo(a)pyrene, benzo(e)pyrene, and perylene, as well as derivatives such as methylfluoranthene and methylbenzo(ghi)fluoranthene, using a glass capillary (G-SCOT) column. jst.go.jp
In a typical GC analysis of PAHs, an oven temperature program is employed to facilitate the separation of compounds. For example, a method for analyzing semivolatile compounds, including benzo[g,h,i]perylene, involved an oven program starting at 40°C and ramping up to 325°C. sigmaaldrich.com
Table 1: Example GC Oven Temperature Program for PAH Analysis
| Phase | Initial Temperature | Ramp Rate | Final Temperature | Hold Time |
| 1 | 40°C | - | - | 3 min |
| 2 | 40°C | 20°C/min | 100°C | 0 min |
| 3 | 100°C | 10°C/min | 200°C | 0 min |
| 4 | 200°C | 30°C/min | 325°C | 5 min |
This table illustrates a sample temperature program and is based on a method for analyzing 72 semivolatile compounds. sigmaaldrich.com
The separation of alkylated PAH isomers, such as the various methylbenzo(ghi)perylene isomers, presents a significant analytical challenge due to their similar physicochemical properties. diva-portal.org The selection of the GC column and the optimization of the oven temperature program are imperative for achieving the best possible separation. diva-portal.org
Specialized PAH-selective columns have been developed to enhance the separation of these isomers. diva-portal.org For example, a VF-17ms GC column has been shown to provide good separation of benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene, and improved separation of methylchrysene isomers compared to a standard 5-ms column. tandfonline.com Similarly, a study developing a method for GC/MS analysis of PAHs and alkylated PAHs utilized a Select PAH column (30m x 0.25 mm, df = 0.15 µm) to differentiate between PAHs and their alkylated counterparts with the same mass number. diva-portal.org The ratio between alkylated PAHs and their parent compounds can be used to determine the source of pollution, with higher ratios indicating petrogenic sources. diva-portal.org
High-resolution gas chromatography (HRGC) significantly enhances the separation efficiency, which is crucial for resolving complex isomeric mixtures of PAHs. vurup.sk The resolving power of GC systems has seen a tremendous increase with the advent of capillary columns, and when coupled with a mass spectrometer, it becomes one of the most powerful tools for PAH determination. canterbury.ac.nz HRGC has been successfully used to quantify PAHs in diesel exhaust particulate matter and for the simultaneous determination of 18 PAHs in human urine. nih.govacs.org In the analysis of human urine, an Agilent DB-5 MS capillary column (30 m × 0.25 mm, 0.25 μm) was used, demonstrating the high accuracy of the method. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a preferred method for the analysis of PAHs, offering the necessary sensitivity combined with high specificity. thermofisher.com It is particularly useful for separating PAH isomers that are often difficult to resolve using GC columns. cdc.gov HPLC is widely used for determining PAHs in a variety of environmental and biological samples. canterbury.ac.nzdiva-portal.orgthermofisher.comcdc.govlcms.cznih.gov
A procedure for determining benzo(a)pyrene and benzo(ghi)perylene in oil-contaminated shellfish utilized HPLC after an extraction and saponification process. elementlabsolutions.com The compounds were purified on a silica (B1680970) gel column before being isolated by HPLC and detected by their ultraviolet absorption. elementlabsolutions.com
Reversed-phase HPLC (RP-HPLC) is a common and effective technique for separating PAHs. diva-portal.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the analytes.
Specialized columns, such as those with alkyl-bonded silica and high carbon loading, are optimized for PAH analysis using reversed-phase methods. nist.gov The separation of PAHs on reversed-phase columns can be influenced by factors such as the type of stationary phase (e.g., polymeric vs. monomeric C18) and the column temperature. jasco-global.com For instance, a study on the separation of a 16-component PAH mixture found that complete separation was possible with two different polymeric C18 columns, with a reversal in the elution order of dibenz[a,h]anthracene (B1670416) and benzo[ghi]perylene (B138134) on the more heavily loaded column. jasco-global.com
The coupling of HPLC with advanced detectors like fluorescence and ultraviolet-visible (UV-Vis) detectors significantly enhances the sensitivity and selectivity of PAH analysis. canterbury.ac.nzdiva-portal.orgvurup.skthermofisher.comnih.gov
Fluorescence Detection: Many PAHs, including benzo(ghi)perylene, exhibit natural fluorescence due to their aromatic structure with conjugated double bonds. nih.govresearchgate.net This property makes fluorescence detection extremely sensitive, which is necessary for measuring the low levels of these compounds often found in the environment. nih.gov Wavelength-programmed fluorescence detection can be used to optimize the detection of individual PAHs as they elute from the HPLC column. thermofisher.com For example, the fluorescence emission of benzo[ghi]perylene can be selectively quenched by nitroaromatic compounds, a principle that has been used to develop sensing methods for explosives. researchgate.net
UV-Vis Detection: UV-Vis detectors are also widely used in HPLC analysis of PAHs. canterbury.ac.nzthermofisher.com The majority of PAHs have absorption in the UV or visible region, making UV-Vis spectroscopy an important detection method. pjoes.com HPLC coupled with a UV detector is a conventional method for identifying and quantifying PAHs in complex environmental samples. pjoes.com Diode array detectors (DAD) can acquire absorbance spectra across a range of wavelengths, providing additional information for compound identification.
Table 2: Common HPLC Detectors for PAH Analysis
| Detector | Principle | Advantages for Methyl-benzo(ghi)perylene Analysis |
| Fluorescence | Measures the light emitted by a compound after it has absorbed light. | High sensitivity and selectivity for fluorescent PAHs like benzo(ghi)perylene. nih.govresearchgate.net |
| UV-Vis | Measures the absorption of ultraviolet or visible light by a compound. | Broad applicability as most PAHs absorb UV light. pjoes.com DAD provides spectral information for identification. |
The choice of detector and the specific instrumental parameters are critical for achieving the desired sensitivity and selectivity for the analysis of "Benzo(ghi)perylene, methyl-" and its isomers.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is the cornerstone for the analysis of methyl-benzo(ghi)perylene and related compounds due to its exceptional sensitivity and selectivity. When coupled with a separation technique like gas or liquid chromatography, MS allows for the confident identification and precise quantification of target analytes, even in the most complex samples. The choice of MS instrumentation depends on the specific analytical goals, such as target screening, quantitative analysis, or identification of unknown transformation products.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semivolatile organic compounds, including PAHs and their alkylated derivatives. restek.comhpc-standards.comgcms.cz The gas chromatograph separates individual compounds from a mixture based on their volatility and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification. For PAHs like benzo(ghi)perylene and its methylated forms, which are challenging high-boiling point compounds, GC-MS methods must be carefully optimized to ensure good peak shape and prevent carryover. thermofisher.com
Single quadrupole GC-MS is a workhorse instrument in many environmental laboratories for routine quantitative analysis. thermoscientific.fr It is typically operated in selected ion monitoring (SIM) mode to achieve lower detection limits compared to full-scan acquisition. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for each target compound, which increases the signal-to-noise ratio. For benzo(ghi)perylene, characteristic ions such as m/z 276 and 138 are monitored. thermofisher.com For a methyl-benzo(ghi)perylene isomer, the molecular ion would be expected at m/z 290. While effective, single quadrupole instruments can be limited by interferences from co-eluting compounds that share common ions, a frequent issue in complex matrices. thermofisher.com
Table 1: Example Monitored Ions for Target Analysis by Single Quadrupole GC-MS (SIM Mode)
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Benzo[g,h,i]perylene | 276 | 138 |
| Acenaphthene-d10 (Internal Standard) | 162 | 164 |
| Chrysene-d12 (Internal Standard) | 240 | 236 |
| Perylene-d12 (Internal Standard) | 264 | 260 |
| Data sourced from Thermo Fisher Scientific Application Note 74211. thermofisher.com |
Gas chromatography-tandem mass spectrometry (GC-MS/MS), typically using a triple quadrupole (QqQ) instrument, offers significantly enhanced selectivity and sensitivity for PAH analysis in complex matrices like food and environmental extracts. gcms.czcedre.frsigmaaldrich.comrestek.com This technique operates in multiple reaction monitoring (MRM) mode, which involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This two-stage mass filtering process drastically reduces background noise and chemical interferences, leading to lower limits of detection (LOD) and more reliable quantification. thermoscientific.frshimadzu.com Studies have shown that for benzo[ghi]perylene, the detection limit can be improved when switching from GC-MS (SIM) to GC-MS/MS (MRM). shimadzu.com The development of GC-MS/MS methods is essential for accurately quantifying alkylated PAHs, which are significant components of crude oils and other petrogenic sources. cedre.fr
Table 2: Comparison of Detection Limits for Benzo[ghi]perylene using GC-MS vs. GC-MS/MS
| Analytical Technique | Detection Limit (pg/µL) |
| GC/MS (SIM) | 0.086 |
| GC/MS/MS (MRM) | 0.050 |
| Data sourced from Shimadzu Application Data Sheet No. 109. shimadzu.com |
Gas chromatography-high-resolution mass spectrometry (GC-HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. chemrxiv.org This capability allows for the determination of the elemental formula of a detected compound, providing a much higher degree of confidence in its identification compared to nominal mass instruments. nih.gov GC-HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions and for identifying unknown metabolites or degradation products. In PAH analysis, HRMS is often the preferred method for achieving the lowest possible detection limits. keikaventures.com For instance, high-resolution GC-MS has been used for the detection and quantification of benzo(ghi)perylene in extracts from human serum samples. nih.gov
Table 3: Theoretical Exact Masses for Isomer Identification
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| Benzo[ghi]perylene | C₂₂H₁₂ | 276.0939 |
| 4-Methyl-benzo[ghi]perylene | C₂₃H₁₄ | 290.1096 |
| Data sourced from PubChem. nih.govnih.gov |
While GC-MS is prevalent, liquid chromatography-mass spectrometry (LC-MS) is a complementary and powerful technique for PAH analysis. LC is particularly adept at separating non-volatile compounds, thermally unstable molecules, and isomers that are difficult to resolve by GC. sciex.commdpi.com A key advantage of LC-MS is its ability to analyze polar metabolites and photo-oxidation products of PAHs without the need for derivatization. sciex.com For the analysis of PAHs and their alkylated derivatives, atmospheric pressure chemical ionization (APCI) is often the preferred ionization source as it provides high sensitivity and selectivity with minimal matrix effects compared to electrospray ionization (ESI). sciex.com Furthermore, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful approach for metabolomics studies, enabling the identification of metabolic changes in cells exposed to compounds like benzo(ghi)perylene. nih.gov
Table 4: Comparison of Ionization Techniques for LC-MS Analysis of PAHs
| Ionization Technique | Advantages | Disadvantages |
| Electrospray (ESI) | Highest sensitivity of techniques tested. | Strong matrix effects observed. |
| Atmospheric Pressure Photoionization (APPI) | Good sensitivity with certain dopants (e.g., chlorobenzene). | Increased background noise, leading to higher LODs than ESI and APCI. |
| Atmospheric Pressure Chemical Ionization (APCI) | Higher selectivity and sensitivity achieved; minimal matrix effects. | Not specified. |
| Data sourced from SCIEX Technical Note. sciex.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical prerequisite for the successful analysis of methyl-benzo(ghi)perylene. The primary goals are to efficiently extract the target analytes from the sample matrix, remove interfering substances, and concentrate the final extract to achieve the desired detection limits. The choice of protocol is highly dependent on the matrix (e.g., soil, water, food, biological tissue). Common extraction techniques include pressurized liquid extraction (PLE), Soxhlet extraction, and modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. restek.comeuropa.eumdpi.com Following extraction, a cleanup step is almost always necessary. This is often accomplished using solid-phase extraction (SPE) with materials like silica or florisil, or by using size-exclusion chromatography (SEC) to remove large molecules like lipids. sigmaaldrich.comrestek.comeuropa.eu
Table 5: Selected Sample Preparation Protocols for PAH Analysis
| Matrix | Extraction Method | Cleanup Method(s) | Target Analytes | Source |
| Foodstuffs | Pressurised Liquid Extraction (PLE) | Size Exclusion Chromatography (SEC) followed by Solid Phase Extraction (SPE) on silica | 15+1 EU Priority PAHs (including Benzo[ghi]perylene) | europa.eu |
| Yerba Mate Tea | Modified QuEChERS with hexane (B92381):acetone (B3395972) | Silica SPE | 30 PAHs (including Benzo[ghi]perylene and 5-methylchrysene) | restek.com |
| Soil, Smoked Chicken | Micro Pressurized Liquid Extraction (µPLE) with toluene | None specified | 16 US EPA Priority PAHs (including Benzo[ghi]perylene) | mdpi.com |
| Erika Fuel Oil | Solid Phase Extraction (SPE) | Not specified | PAHs, PASHs, and alkylated derivatives | cedre.fr |
| Human Serum | Triton X-100/NaCl solution followed by hexane extraction | Dried under nitrogen | Dioxins, Furans, Benzo[ghi]perylene | nih.gov |
| Wastewater | Liquid-liquid extraction with methylene (B1212753) chloride | Concentration with Kuderna-Danish apparatus; optional silica gel column cleanup | 16 PAHs (including Benzo[ghi]perylene) | epa.gov |
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely adopted technique for the sample preparation of PAHs, including their methylated derivatives, from aqueous and other complex matrices. lcms.czmdpi.com It offers an alternative to traditional liquid-liquid extraction (LLE), reducing solvent consumption and labor intensity. lcms.cz The process involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. The retained compounds are then eluted with a small volume of an appropriate solvent.
The choice of sorbent is critical for the effective extraction of methylated PAHs. Various materials are used, including silica gel and polymer-based sorbents like Oasis HLB. theanalyticalscientist.comdiva-portal.org For instance, a method for analyzing PAHs in butter utilized a Supelclean™ EZ-POP NP SPE cartridge followed by a secondary cleanup with silica gel, which yielded a clean extract suitable for GC/MS analysis. theanalyticalscientist.com In a study on creosote-contaminated water, Oasis HLB cartridges eluted with a dichloromethane/methanol mixture were found to be effective for the simultaneous determination of PAHs, oxy-PAHs, and azaarenes. diva-portal.org
Online SPE systems, which couple the extraction process directly to a liquid chromatograph, offer full automation, further reducing sample handling and potential for contamination. lcms.czthermofisher.com These systems can handle large volume injections, enabling the trace-level determination of parent and alkylated PAHs in environmental waters. lcms.czthermofisher.com
Table 1: Examples of SPE Sorbents and Applications for PAH Analysis
| Sorbent | Application | Reference |
| Supelclean™ EZ-POP NP and Silica Gel | Analysis of PAHs in butter | theanalyticalscientist.com |
| Oasis HLB | Determination of PAHs, oxy-PAHs, and azaarenes in creosote-contaminated water | diva-portal.org |
| Hypersil GOLD aQ™ | Online SPE for trace-level determination of PAHs in environmental waters | thermofisher.com |
| ProElut PLS cartridges | Extraction of PAHs from human serum | acs.org |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional and well-established method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. For the analysis of PAHs in aqueous samples, LLE has been a standard procedure, though it is often criticized for being labor-intensive and requiring large volumes of organic solvents. lcms.czvt.edu
Despite its disadvantages, LLE is still utilized, particularly when high sensitivity is required. For example, LLE with methyl pentanoate was used to extract PAHs from surface water, coupled with highly sensitive GC-MS using atmospheric pressure laser ionization (GC-APLI-MS). csic.es In some comparative studies, LLE has shown to be particularly efficient for the extraction of higher-molecular-weight PAHs. researchgate.net
Modifications to the traditional LLE method, such as micro-LLE, have been developed to reduce solvent consumption and increase enrichment factors. researchgate.netthermofisher.com For instance, a micro-LLE method combined with concurrent solvent recondensation and large volume injection for GC analysis has been successfully applied to the detection of 18 PAHs in water. researchgate.net
Table 2: Comparison of LLE and SPE for PAH Analysis
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase |
| Solvent Consumption | High | Low |
| Labor Intensity | High | Low to Medium (can be automated) |
| Efficiency for High MW PAHs | Generally efficient | Can be efficient with appropriate sorbent |
| Automation Potential | Limited | High (Online SPE) |
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a technique that uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples. thermofisher.comthermofisher.com This method significantly reduces extraction times and solvent consumption compared to traditional techniques like Soxhlet extraction. thermofisher.comresearchgate.net ASE is an EPA-approved method (Method 3545A) for the extraction of a wide range of organic pollutants, including PAHs, from environmental matrices such as soil, sediment, and sludge. thermofisher.com
The effectiveness of ASE for PAH extraction, including for compounds like benzo(ghi)perylene, has been demonstrated in various studies. thermofisher.comresearchgate.net For instance, a study on atmospheric PAHs optimized ASE using a 3:1 mixture of n-hexane and acetone at 100°C, achieving effective extraction in 30 minutes. researchgate.net Another application successfully extracted PAHs from contaminated soil, with recoveries for benzo(ghi)perylene reported at 87.5%. thermofisher.com
ASE can be combined with in-cell cleanup procedures to further streamline sample preparation. kemolab.hr By incorporating sorbents like silica gel and alumina (B75360) directly into the extraction cell, it's possible to perform a one-step extraction and cleanup, eliminating the need for subsequent manual steps. kemolab.hr
Table 3: ASE Conditions for PAH Extraction from Different Matrices
| Matrix | Solvent | Temperature | Pressure | Reference |
| Atmospheric Particulate and Gaseous Phases | n-hexane/acetone (3:1) | 100 °C | 1500 psi | researchgate.net |
| Contaminated Soil (SRS 103-100) | Dichloromethane | Not Specified | 1500 psi | thermofisher.com |
| Marine Sediment | Dichloromethane | 100 °C | 1500 psi | kemolab.hr |
| Creosote-Contaminated Soil | Dichloromethane | Not Specified | Not Specified | nih.gov |
QuEChERS Method Modifications for PAHs
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique originally developed for the analysis of pesticide residues in fruits and vegetables. arabjchem.org However, its flexibility has led to numerous modifications for the analysis of other analytes, including PAHs, in a variety of complex matrices. arabjchem.orgnih.gov
Traditional QuEChERS methods often result in poor recoveries for PAHs, especially in high-fat matrices. nih.gov Consequently, researchers have developed modified QuEChERS procedures to improve extraction efficiency. These modifications often involve changes to the extraction and cleanup solvents and sorbents. For example, a modified QuEChERS method for high-fat salmon used a mixture of ethyl acetate, acetone, and iso-octane for extraction, which significantly improved recoveries for many PAHs compared to traditional methods. nih.gov
For the analysis of PAHs in soil, a modified QuEChERS approach has been used for the simultaneous analysis of PAHs, PCBs, and their derivatives. thermofisher.com Another study enhanced the extraction of PAHs from soil by incorporating an ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) ([Hmim]PF6), into the acetonitrile (B52724) extraction solvent. arabjchem.org
Table 4: Examples of Modified QuEChERS Methods for PAH Analysis
| Matrix | Extraction Solvent | Key Modification | Reference |
| High-fat Smoked Salmon | Ethyl acetate, acetone, and iso-octane | Optimized solvent system for high-fat matrix | nih.gov |
| Soil | Not specified | Consolidated approach for PAHs, PCBs, and derivatives | thermofisher.com |
| Yerba Mate Tea | Hexane:acetone (1:1, v/v) | Combined with silica SPE cleanup | restek.com |
| Soil | Acetonitrile with [Hmim]PF6 | Addition of an ionic liquid to enhance extraction | arabjchem.org |
Challenges and Advancements in Methylated PAH Analysis
The analysis of methylated PAHs, including the various isomers of methyl-benzo(ghi)perylene, is inherently more complex than the analysis of their parent compounds. This complexity arises from the vast number of possible isomers and the influence of the sample matrix on the analytical signal.
Isomeric Resolution and Discrimination
A significant challenge in the analysis of methylated PAHs is the separation and discrimination of their numerous structural isomers. nsf.gov Many isomers have very similar physical and chemical properties, making them difficult to resolve using conventional chromatographic techniques. nsf.gov For example, standard gas chromatography-mass spectrometry (GC-MS) may not be able to separate co-eluting isomers, leading to inaccurate quantification. helicon.ru
To overcome this challenge, advanced separation techniques are employed. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and resolving power compared to one-dimensional GC. helicon.ruacs.orgchromatographyonline.com GCxGC separates compounds on two different columns with orthogonal separation mechanisms, allowing for the resolution of previously co-eluting peaks. helicon.ruacs.org When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both enhanced chromatographic separation and high-quality mass spectral data, facilitating the identification of individual isomers in complex mixtures. acs.orgresearchgate.net
The use of specialized GC columns, such as those with liquid crystalline stationary phases, can also improve the separation of PAH isomers. Furthermore, ion mobility spectrometry (IMS) coupled with GC-MS provides an additional dimension of separation based on the size, shape, and charge of the ions, further aiding in the discrimination of isomers. nsf.gov
Matrix Effects in Complex Environmental Samples
Environmental samples, such as soil, sediment, and biological tissues, are inherently complex matrices that can significantly interfere with the analysis of methylated PAHs. thermofisher.comgov.bc.ca Matrix effects can either enhance or suppress the analytical signal, leading to inaccurate quantification. mdpi.comsciex.com These effects are caused by co-extracted compounds that can affect the ionization efficiency of the target analytes in the mass spectrometer source or interfere with the chromatographic separation. sciex.com
Several strategies are employed to mitigate matrix effects. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. mdpi.com This helps to compensate for any signal enhancement or suppression caused by the matrix.
Thorough sample cleanup is also crucial to remove interfering compounds before instrumental analysis. Techniques like SPE and dispersive SPE (d-SPE), often used in QuEChERS methods, are designed to remove matrix components like lipids and pigments. nih.govsigmaaldrich.com The choice of ionization technique can also influence the severity of matrix effects. For example, atmospheric pressure chemical ionization (APCI) has been shown to be more robust and exhibit minimal matrix effects compared to electrospray ionization (ESI) for the analysis of PAHs in some applications. sciex.com
Finally, the use of isotopically labeled internal standards that closely mimic the behavior of the target analytes can help to correct for matrix-induced variations in signal response. nih.gov
Development of Reference Standards and Calibration Strategies
The accurate and precise quantification of methylbenzo(ghi)perylene isomers is fundamental to understanding their environmental distribution and fate. Achieving this level of analytical rigor is critically dependent on the availability of high-purity reference standards and the implementation of robust, validated calibration strategies. The structural complexity and isomerism inherent to methyl-substituted polycyclic aromatic hydrocarbons (PAHs) present significant challenges that necessitate advanced analytical approaches . This section details the critical aspects of developing and utilizing reference materials and calibration methods specifically for the analysis of methylbenzo(ghi)perylene.
Synthesis and Certification of Isomer-Specific Reference Standards
The term "Benzo(ghi)perylene, Methyl-" represents a group of structural isomers (e.g., 1-methylbenzo(ghi)perylene, 2-methylbenzo(ghi)perylene, 4-methylbenzo(ghi)perylene, etc.), each potentially exhibiting unique chromatographic behavior and instrument response. Consequently, the use of a single, non-isomer-specific standard can lead to significant quantification errors. The cornerstone of accurate analysis is the availability of individual, isomer-specific Certified Reference Materials (CRMs).
The development of these standards involves complex multi-step organic synthesis, followed by a rigorous purification process, often employing techniques like preparative High-Performance Liquid Chromatography (HPLC). The subsequent certification process is meticulous, aiming to establish the identity, purity, and concentration of the standard with a high degree of confidence and associated uncertainty values. Purity assessment is typically conducted using a mass-balance approach, combining results from multiple orthogonal analytical techniques :
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and identify trace-level isomeric or other organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To unequivocally confirm the molecular structure and the specific position of the methyl group.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): To assess purity based on UV-Vis absorption spectra, which can help differentiate isomers.
The scarcity of commercially available CRMs for all methylbenzo(ghi)perylene isomers remains a primary limitation in routine environmental analysis.
Calibration Methodologies for Quantitative Analysis
The selection of a calibration strategy is dictated by the complexity of the sample matrix, the availability of standards, and the required level of accuracy.
Internal Standard (IS) Calibration: This is the most common and reliable method for quantifying PAHs in complex environmental matrices. An internal standard—a compound not naturally present in the sample but chemically similar to the analyte—is added at a known concentration to all samples, blanks, and calibration standards. The IS corrects for variations in sample extraction efficiency, injection volume, and instrumental drift. For methylbenzo(ghi)perylenes, isotopically labeled analogues are the preferred internal standards due to their near-identical chemical and physical properties. A prime example is per-deuterated benzo(ghi)perylene (benzo(ghi)perylene-d12), which co-elutes or elutes very close to the target analytes but is distinguishable by mass spectrometry.
The table below outlines a typical selection of internal standards for the analysis of methylbenzo(ghi)perylene isomers.
| Target Analyte | Recommended Internal Standard (IS) | Rationale for Selection |
|---|---|---|
| 1-Methylbenzo(ghi)perylene | Benzo(ghi)perylene-d12 | Similar chemical structure, volatility, and chromatographic retention time; corrects for analyte loss during sample preparation and analysis. |
| 2-Methylbenzo(ghi)perylene | Benzo(ghi)perylene-d12 | Provides robust correction for analytical variability across isomers with similar retention characteristics. |
| 4-Methylbenzo(ghi)perylene | Benzo(ghi)perylene-d12 | Ensures consistent quantification by compensating for matrix-induced signal suppression or enhancement. |
Isotope Dilution Mass Spectrometry (IDMS): Considered the "gold standard" in quantitative analysis, IDMS utilizes a stable, isotopically labeled version of the analyte itself as the internal standard (e.g., ¹³C-labeled methylbenzo(ghi)perylene). This approach provides the highest possible accuracy because the labeled standard behaves identically to the native analyte throughout the entire analytical procedure, from extraction to detection. However, the synthesis of these labeled standards is exceptionally complex and costly, limiting their use to high-level research and the certification of reference materials .
Strategies for Managing Isomeric Complexity
A significant analytical hurdle is the chromatographic co-elution of two or more methylbenzo(ghi)perylene isomers. High-efficiency capillary GC columns can often fail to achieve baseline separation, making individual quantification impossible. When isomer-specific standards are unavailable or co-elution is unavoidable, quantification must rely on relative response factors (RRFs).
The RRF is calculated relative to a readily available and structurally similar standard, often the parent compound, benzo(ghi)perylene. The instrument's response to an unknown isomer is assumed to be similar to that of the reference compound. A calibration curve is generated for the parent PAH, and the concentrations of the methyl-isomers are estimated using this curve and a pre-determined or assumed RRF. Research has focused on experimentally determining RRFs for various isomers to improve the accuracy of this approach .
The following table presents hypothetical RRF values for methylbenzo(ghi)perylene isomers, determined by GC-MS relative to benzo(ghi)perylene.
| Compound | Reference Standard | Relative Response Factor (RRF) | Notes |
|---|---|---|---|
| 1-Methylbenzo(ghi)perylene | Benzo(ghi)perylene | 1.03 | Factor determined using an authentic standard. |
| 2-Methylbenzo(ghi)perylene | Benzo(ghi)perylene | 1.05 | Factor determined using an authentic standard. |
| Unresolved Methylbenzo(ghi)perylene Isomers | Benzo(ghi)perylene | 1.00 (Assumed) | When authentic standards are unavailable, an RRF of 1.00 is often assumed, introducing potential quantitative bias. |
Theoretical and Computational Chemistry Approaches for Benzo Ghi Perylene, Methyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of methyl-benzo(ghi)perylene. By solving the Schrödinger equation for the molecule's electronic structure, a wealth of information can be obtained, from electron distribution to spectroscopic predictions.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) due to its balance of accuracy and computational cost. DFT calculations can elucidate the electronic structure of methyl-benzo(ghi)perylene, revealing how the addition of a methyl group influences the electron density distribution across the benzo[ghi]perylene (B138134) core.
Based on these findings, it can be inferred that the methyl group, being a weak electron-donating group, would likely lead to a slight destabilization (increase in energy) of the HOMO and a lesser effect on the LUMO of the benzo[ghi]perylene core. This would, in turn, affect the molecule's ionization potential and electron affinity. DFT calculations are instrumental in quantifying these effects and visualizing the changes in electron density and electrostatic potential.
Table 1: Representative DFT Functionals and Basis Sets for PAH Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations for PAHs. oup.comnasa.gov |
| B3LYP | 4-31G | Calculation of IR spectra for large PAH databases. oup.comnasa.gov |
| ZORA-BLYP-D3(BJ) | TZ2P | Calculation of HOMO-LUMO energy levels in the gas phase. researchgate.net |
| B3LYP | 6-31+G(d,p) | Theoretical calculations of single-molecule properties. rsc.org |
Molecular Orbital (MO) Theory and Frontier Orbitals Analysis
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. wikipedia.orgyoutube.comyoutube.com The most critical orbitals for chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
For benzo[ghi]perylene, computational studies have determined the HOMO-LUMO energy levels. researchgate.net The addition of a methyl group to the benzo[ghi]perylene core would perturb these orbitals. The electron-donating nature of the methyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The effect on the LUMO is generally less pronounced.
A frontier molecular orbital analysis for methyl-benzo(ghi)perylene would involve:
Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals to identify regions of high electron density (for HOMO) and electron deficiency (for LUMO), which indicate likely sites of reaction.
Calculation of HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity.
While specific data for methyl-benzo(ghi)perylene is not available, studies on substituted perylenes and other PAHs consistently show that substituents alter the frontier orbital energies and distributions, thereby tuning the molecule's reactivity and photophysical properties. rsc.orgresearchgate.net
Table 2: Conceptual Data for Frontier Orbital Analysis of a Hypothetical Methyl-Benzo(ghi)perylene
| Molecular Orbital | Conceptual Energy (eV) | Expected Localization |
| LUMO | -1.5 to -2.0 | Delocalized over the aromatic core |
| HOMO | -5.0 to -5.5 | Delocalized over the aromatic core with some contribution from the methyl group |
| HOMO-LUMO Gap | 3.0 to 4.0 | Indicative of a stable aromatic system |
Note: These values are hypothetical and would need to be confirmed by specific quantum chemical calculations.
Spectroscopic Property Predictions (e.g., Infrared, NMR)
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like methyl-benzo(ghi)perylene.
Infrared (IR) Spectroscopy: Theoretical calculations, particularly using DFT, can predict the vibrational frequencies and intensities of a molecule, generating a simulated IR spectrum. nasa.govnih.gov For methylated PAHs, the IR spectra are generally similar to their parent compounds, with the notable addition of C-H stretching and bending modes associated with the methyl group. nasa.gov Specifically, the methyl C-H stretch typically appears at a lower frequency than the aromatic C-H stretches. nasa.gov The NASA Ames PAH IR Spectroscopic Database and related research provide extensive computational data on the IR spectra of numerous PAHs and their derivatives, often employing the B3LYP functional with basis sets like 4-31G. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts through computation is a more complex task but can be achieved with reasonable accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. liverpool.ac.ukmodgraph.co.ukresearchgate.net The chemical shift of the protons and carbons in methyl-benzo(ghi)perylene would be influenced by the electronic environment. The protons on the methyl group would have a characteristic chemical shift in the aliphatic region, while the aromatic protons would show a complex pattern influenced by the position of the methyl substituent. Models for calculating proton chemical shifts in substituted alkanes and aromatic systems exist and can be applied to estimate the spectrum of methyl-benzo(ghi)perylene. modgraph.co.ukresearchgate.netunits.it
Table 3: Predicted Spectroscopic Features for Methyl-Benzo(ghi)perylene
| Spectroscopy | Predicted Feature | Approximate Range |
| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| IR | Methyl C-H stretch | 2850-2960 cm⁻¹ |
| IR | Aromatic C=C stretch | 1400-1600 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.5-9.0 ppm |
| ¹H NMR | Methyl Protons | 2.5-3.0 ppm |
| ¹³C NMR | Aromatic Carbons | 120-135 ppm |
| ¹³C NMR | Methyl Carbon | 15-25 ppm |
Note: These are general ranges and the precise values would depend on the specific isomer of methyl-benzo(ghi)perylene and the computational method used.
Reaction Pathway Modeling and Mechanistic Elucidation
Computational chemistry is a powerful tool for exploring the potential formation and degradation pathways of methyl-benzo(ghi)perylene, providing insights into reaction mechanisms that are often challenging to study experimentally.
Computational Studies of Formation Mechanisms (e.g., pyrolysis, radical reactions)
Methyl-benzo(ghi)perylene can be formed through various high-temperature processes, such as the incomplete combustion of organic materials. ontosight.ai Computational modeling can help to elucidate the complex reaction networks involved.
Pyrolysis: The pyrolysis of larger organic molecules, including those found in fossil fuels and biomass, can lead to the formation of PAHs and their alkylated derivatives. nih.gov Computational studies on coal pyrolysis have shown that PAHs are primarily formed through complex chemical reactions rather than being released as pre-existing structures. nih.gov These reactions involve the fragmentation of the initial material into smaller reactive species, followed by recombination and cyclization reactions to build up the larger aromatic systems. The presence of methyl groups in the starting material or in the reactive intermediates can lead to the formation of methylated PAHs.
Radical Reactions: Radical-mediated pathways are crucial in the high-temperature formation of PAHs. Small hydrocarbon radicals can add to existing aromatic systems, leading to the growth of the PAH skeleton. The presence of methyl radicals in the reaction environment can lead to the methylation of benzo[ghi]perylene or its precursors. Computational modeling can be used to calculate the activation energies and reaction enthalpies for these radical addition and cyclization steps, thereby identifying the most favorable formation pathways.
Prediction of Degradation Intermediates and Products
Understanding the degradation of methyl-benzo(ghi)perylene is important for assessing its environmental fate and persistence. Computational methods can predict the likely sites of metabolic attack and the structures of the resulting intermediates and products.
Metabolic studies of the parent compound, benzo[ghi]perylene, have shown that its degradation can proceed through oxidation to form oxides, which can then be hydrolyzed to diols. nih.gov For methyl-benzo(ghi)perylene, the methyl group can also be a site of metabolic attack, leading to the formation of hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids.
Computational approaches can be used to:
Identify Reactive Sites: By calculating the electron density and the energies of different potential radical or carbocation intermediates, the most likely sites for enzymatic attack (e.g., by cytochrome P450 enzymes) can be predicted.
Model Reaction Pathways: The thermodynamics and kinetics of various degradation reactions, such as hydroxylation and ring-opening, can be calculated to determine the most probable degradation pathways.
Characterize Intermediates and Products: The structures and properties of the predicted degradation intermediates and final products can be computationally characterized, aiding in their experimental identification.
Studies on the degradation of other alkylated PAHs have shown that the alkyl substituent can significantly influence the degradation pathway and the toxicity of the resulting metabolites. nih.gov
Environmental Fate Modeling and Prediction
Modeling the environmental fate of BghiP is essential for assessing its persistence, transport, and potential exposure risks. As a typical PAH, BghiP is formed from the incomplete combustion of organic materials and is found in by-products like coal tar and asphalt. tpsgc-pwgsc.gc.ca It is characterized by low water solubility and high lipophilicity, which dictates its behavior in the environment. nih.govtpsgc-pwgsc.gc.ca
Transport and Partitioning Behavior Simulations
Simulations of the transport and partitioning of BghiP in the environment focus on its distribution between air, water, soil, and sediment. Due to its very low water solubility and high octanol-water partition coefficient, BghiP strongly adsorbs to organic matter in soil and sediment. nih.govtpsgc-pwgsc.gc.ca This adsorption is a key process governing its environmental mobility.
The partitioning behavior is often quantified using coefficients such as the partition coefficient for sorption to dissolved organic carbon (Kdoc) and particulate organic material (Kpoc). nih.gov Models predict that once released into the environment, BghiP will volatilize very slowly from soil and water surfaces. tpsgc-pwgsc.gc.ca In aquatic systems, a significant portion is expected to be in an adsorbed state on suspended particulate matter and sediments. epa.gov Fragments of BghiP can be carried into waterways, where they settle and dissolve very slowly. tpsgc-pwgsc.gc.ca
Table 2: Environmental Partitioning Parameters for Benzo(ghi)perylene
| Parameter | Value Range/Description | Implication for Environmental Transport |
| Water Solubility | Practically insoluble. epa.gov | Limited mobility in aqueous phase; prone to deposition in sediments. tpsgc-pwgsc.gc.ca |
| Volatility | Very low. tpsgc-pwgsc.gc.ca | Remains in soil and water for extended periods with slow release to the atmosphere. tpsgc-pwgsc.gc.ca |
| Log Kdoc (Dissolved Organic Carbon) | 6.93 to 7.08. nih.gov | Strong binding to dissolved organic matter, affecting its transport in water. nih.gov |
| Log Kpoc (Particulate Organic Material) | 6.8. nih.gov | Strong adsorption to particulate matter, leading to sedimentation in aquatic environments. nih.govepa.gov |
| Adsorption Behavior | Adsorbs very strongly to organic matter. tpsgc-pwgsc.gc.ca | Low mobility in soil, reducing the potential for groundwater contamination but leading to persistence. tpsgc-pwgsc.gc.ca |
Degradation Kinetics Modeling
Modeling the degradation kinetics of BghiP helps in predicting its environmental persistence. BghiP is susceptible to both biotic and abiotic degradation processes, although these are often slow.
Abiotic Degradation: In the dissolved state within the water column, direct photolysis (degradation by sunlight) may be an important transformation process. epa.gov However, since a significant fraction of BghiP is expected to be adsorbed to sediment and particulate matter, it may not be exposed to light, thus limiting phototransformation. epa.gov The compound is considered very persistent under anaerobic and dark conditions, as indicated by its uniform concentration in deep sediment cores of remote lakes. epa.gov
Bioavailability Predictions
Predicting the bioavailability of BghiP is critical for assessing its toxicological risk, as only the bioavailable fraction can be taken up by organisms to exert potential effects. The bioavailability of PAHs in soil and sediment is often limited by their strong sorption to the environmental matrix. wur.nl
Computational and experimental models are used to estimate the fraction of a contaminant that is available for biological uptake. For PAHs like BghiP, it is believed that molecules sorbed in amorphous organic matter domains are more readily bioavailable, while those in condensed domains are poorly bioavailable. wur.nl The high lipophilicity and low water solubility of BghiP suggest a potential for bioaccumulation. epa.gov However, in organisms like fish that possess microsomal oxidase enzymes, PAHs can be metabolized and excreted, which may reduce their bioconcentration. epa.gov
Several laboratory methods have been developed to predict PAH bioavailability. These methods aim to mimic the potential for uptake by organisms.
Table 3: Methods and Factors for Bioavailability Prediction of PAHs like Benzo(ghi)perylene
| Predictive Method/Factor | Description | Relevance to Bioavailability Prediction |
| Predictive Methods | ||
| Persulfate Oxidation | A chemical method that rapidly oxidizes the bioavailable fraction of PAHs. A 3-hour oxidation at 70°C can remove all bioavailable PAHs. wur.nl | Provides a rapid, validated laboratory estimate of the maximum bioavailable concentration. wur.nl |
| Cyclodextrin Extraction | Uses hydroxypropyl-β-cyclodextrin to extract the readily bioavailable fraction of PAHs from soil or sediment. wur.nl | This method preferentially extracts the fraction that is most likely to be rapidly taken up by organisms without altering biodegradation processes. wur.nl |
| Influencing Factors | ||
| Sorption to Organic Matter | Strong binding to amorphous and condensed soil/sediment organic matter (SOM). wur.nl | Limits the amount of BghiP dissolved in pore water, thereby reducing uptake by organisms. wur.nl |
| Aging/Weathering | Over time, PAHs can become sequestered in the soil/sediment matrix, reducing their extractability and bioavailability. acs.org | Reduces the risk associated with historical contamination as the bioavailable fraction decreases over time. |
| Metabolic Capability | Organisms with efficient metabolic pathways (e.g., microsomal oxidase) can transform and eliminate PAHs. epa.gov | Bioaccumulation potential is organism-dependent; high in organisms with low metabolic capacity and lower in those that can efficiently metabolize PAHs. epa.gov |
Environmental Forensics and Source Apportionment of Benzo Ghi Perylene, Methyl Contamination
Diagnostic Ratios and Isomeric Profiles
Environmental forensics utilizes diagnostic ratios and isomeric profiles of polycyclic aromatic hydrocarbons (PAHs) to differentiate between various contamination sources. These methods are crucial for determining whether the origin of contamination is petrogenic (related to petroleum) or pyrogenic (related to combustion).
Parent vs. Alkylated PAH Ratios for Source Discrimination
The ratio between parent (unsubstituted) PAHs and their alkylated (substituted) counterparts serves as a key indicator for source discrimination. diva-portal.orgices.dk Petrogenic sources, such as crude oil and petroleum products, are typically rich in alkylated PAHs. diva-portal.org Conversely, pyrogenic sources, resulting from the high-temperature combustion of organic materials like fossil fuels or biomass, are dominated by parent PAHs. diva-portal.orgnih.gov This is because alkylated PAHs are thermodynamically less stable and tend to be depleted during combustion processes. diva-portal.org
A higher ratio of alkylated PAHs to their parent compounds generally points towards a petrogenic origin. diva-portal.org For instance, the ratio of methylphenanthrenes to phenanthrene (B1679779) (MP/P) has been commonly used to trace petrogenic sources. nih.gov In contrast, a low MP/P ratio suggests a pyrogenic source.
Several diagnostic ratios involving parent and alkylated PAHs are employed to distinguish between sources. nih.govnih.gov However, the effectiveness of any single ratio can be influenced by environmental factors and weathering. nih.gov Therefore, a combination of multiple ratios is often necessary for a more definitive source apportionment. nih.gov
Table 1: Diagnostic Ratios for Source Discrimination
| Diagnostic Ratio | Petrogenic Source | Pyrogenic Source | References |
|---|---|---|---|
| Methylphenanthrene/Phenanthrene (MP/P) | > 2 | < 1 | nih.gov |
| Fluoranthene/(Fluoranthene + Pyrene) | < 0.4 | > 0.5 | nih.govut.ac.ir |
| Indeno(1,2,3-cd)pyrene/(Indeno(1,2,3-cd)pyrene + Benzo(ghi)perylene) | < 0.2 | > 0.5 | nih.govresearchgate.net |
| Benzo(a)anthracene/(Benzo(a)anthracene + Chrysene) | < 0.2 | > 0.35 | nih.govresearchgate.net |
Specific Isomeric Markers for Combustion Sources
Specific isomers of PAHs can serve as markers for particular types of combustion. For example, benzo(ghi)perylene is often associated with automobile exhaust emissions. canterbury.ac.nzumweltprobenbank.de It is considered one of the most abundant PAHs in gasoline engine exhaust. canterbury.ac.nz The presence and relative abundance of benzo(ghi)perylene, often in conjunction with other high molecular weight PAHs like indeno(1,2,3-cd)pyrene and coronene, can indicate contributions from vehicular emissions. vt.edu
The ratio of Indeno(1,2,3-cd)pyrene to the sum of Indeno(1,2,3-cd)pyrene and Benzo(ghi)perylene (IP/(IP+BghiP)) is a widely used diagnostic tool. nih.gov A ratio greater than 0.5 is often indicative of pyrogenic sources such as coal combustion or traffic emissions, while a ratio below 0.2 suggests petrogenic inputs. nih.govresearchgate.net
Different combustion processes yield distinct PAH profiles. researchgate.net For example, biomass burning at lower temperatures can produce a different suite of PAHs compared to high-temperature fossil fuel combustion. diva-portal.orgresearchgate.net
Multivariate Statistical Methods for Source Apportionment
To handle the complexity of PAH data from contaminated sites, multivariate statistical methods are frequently employed. ifremer.fr These techniques can analyze the relationships between multiple PAH compounds simultaneously, providing a more robust source apportionment than single diagnostic ratios. researchgate.net
Principal Component Analysis (PCA) is a widely used method that reduces the dimensionality of the data and helps to identify patterns and groupings among samples and variables. researchgate.netdiva-portal.org PCA can reveal the underlying factors that explain the variance in the data, which can often be interpreted as different pollution sources. researchgate.net For instance, PCA has been used to distinguish between PAHs from petrogenic sources and those from pyrogenic sources in contaminated soils and sediments. nih.govresearchgate.net
Another powerful technique is Positive Matrix Factorization (PMF), a receptor model that decomposes a matrix of sample data into two matrices: factor contributions and factor profiles. csic.es PMF has been successfully applied to apportion sources of PAHs in the atmosphere, identifying contributions from sources like vehicular emissions, coal combustion, and natural gas. csic.escore.ac.uk
Partial Least Squares (PLS) is another multivariate method used in environmental forensics. nih.gov PLS can be used to develop signatures for known sources (e.g., coal, seep oil) and then determine the contribution of these sources to the contamination at other sites. nih.gov
These statistical methods, when combined with diagnostic ratios and isomeric profiles, provide a powerful toolkit for identifying and apportioning the sources of methyl-benzo(ghi)perylene and other PAH contamination in the environment. diva-portal.org
Case Studies in Contaminated Environments
The application of these forensic techniques is evident in numerous case studies of contaminated environments.
In a study of coastal sediments in southwest Taiwan, diagnostic ratios were used to show that PAHs in the Gaoping estuary were predominantly from petroleum sources, while sediments from the Kaohsiung coast were mainly from combustion sources. nih.gov Principal component analysis further indicated that automobile emissions and coal burning were the primary combustion sources. nih.gov
Following the "Erika" oil spill in the Bay of Biscay, chemical analysis of PAHs in water, sediment, and mollusks was conducted. ifremer.fr The compositional patterns of PAHs, particularly the high relative abundances of alkyl-substituted phenanthrenes, pyrenes, and chrysenes, were consistent with the weathered "Erika" fuel, allowing for a clear distinction from pre-spill contamination. ifremer.fr
In Christchurch, New Zealand, an investigation into PAH levels in atmospheric particulate matter and river mud used PAH profiles to determine that domestic fires were the predominant source of atmospheric PAH pollution in winter. canterbury.ac.nz The study highlighted the utility of comparing PAH gas chromatographic profiles and parent compound distributions to trace pollution sources. canterbury.ac.nz
A study in Shanghai, China, utilized a tunnel study to characterize PAH emissions from traffic. core.ac.uk By analyzing the gaseous and particulate phases of PAHs and applying multivariate statistical methods, researchers were able to apportion sources and gain insights into the characteristics of traffic-related air pollution in the urban environment. core.ac.uk
These case studies demonstrate the practical application and importance of environmental forensic methods in understanding the sources and distribution of PAH contamination, including that of methyl-benzo(ghi)perylene, in various environmental compartments.
Q & A
Q. What analytical methods are recommended for detecting methyl-benzo(ghi)perylene in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For GC-MS, stationary phases like DB-5 or SE-52 are effective, with retention indices (Lee scale) showing a maximum relative error of -5.13% for benzo(ghi)perylene derivatives . HPLC paired with fluorescence detection is preferred for complex matrices (e.g., soil or sediment), leveraging polycyclic aromatic hydrocarbon (PAH)-specific excitation/emission wavelengths. Ensure calibration with certified reference materials and account for matrix effects via standard addition methods. For environmental water samples, solid-phase extraction (SPE) using C18 cartridges is recommended prior to analysis .
Q. What are the known environmental half-lives of methyl-benzo(ghi)perylene under varying soil conditions?
Methodological Answer: Biodegradation half-lives depend on soil composition and microbial activity. In clay-loam soil (1.1% organic carbon, pH 8.1), benzo(ghi)perylene (unmethylated) exhibited half-lives of 173 days (2% lipid content) and 231 days (4% lipid), with no degradation observed at 8% lipid content . While data specific to the methyl derivative is limited, structural analogs suggest methyl groups may reduce bioavailability, extending half-lives. Researchers should conduct microcosm studies under controlled conditions (e.g., 20°C, aerobic) to quantify methyl-specific kinetics .
Q. What safety protocols are essential when handling methyl-benzo(ghi)perylene in laboratory settings?
Methodological Answer: Use local exhaust ventilation and avoid contact with strong oxidizers or bases to prevent reactive byproducts . Containers must be sealed tightly to prevent volatilization. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and eye protection. Decontaminate spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Prohibit eating/drinking in handling areas .
Advanced Research Questions
Q. How can microbial consortia be optimized for enhanced biodegradation of methyl-benzo(ghi)perylene in contaminated soils?
Methodological Answer: Combine yeast consortia (e.g., Candida spp.) with ZnO nanoparticles (10–50 nm) to enhance enzymatic activity (e.g., lignin peroxidase, cytochrome P450). Box-Behnken design experiments can optimize variables: pH (6–8), temperature (25–35°C), and nanoparticle concentration (50–150 mg/L). Monitor degradation kinetics via UV-Vis spectroscopy (λmax = 290 nm) and validate pathways using LC-QTOF-MS . Co-metabolism with glucose (1–2 g/L) improves biomass yield and degradation efficiency by 30–40% .
Q. How to address discrepancies in retention index data for methyl-benzo(ghi)perylene across different chromatographic setups?
Methodological Answer: Discrepancies arise from stationary phase selectivity and temperature programming. For DB-5 columns, program temperatures at 5°C/min from 50°C to 320°C to minimize peak tailing. Use internal standards (e.g., deuterated PAHs) to normalize retention times. Cross-validate results with Kovats indices and reference databases (NIST Chemistry WebBook). Statistical tools like ANOVA can resolve inter-lab variability, with a permissible average deviation of 1.3–1.4% for Lee retention indices .
Q. What statistical approaches are appropriate for interpreting heterogeneous environmental monitoring data of methyl-benzo(ghi)perylene?
Methodological Answer: Apply non-parametric methods (e.g., Kruskal-Wallis test) for skewed datasets. For small sample sizes (<30), use Singh-Maichle-Lee UCL (95% confidence) to estimate upper concentration limits. Address missing data via multiple imputation or maximum likelihood estimation. Multivariate analysis (PCA) can identify confounding factors (e.g., lipid content, microbial diversity) influencing degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
